tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O5/c1-34(2,3)47-33(46)39-35(4,5)31(44)38-29(21-26-23-37-28-18-13-12-17-27(26)28)30(43)42-20-14-19-36(24-42,32(45)41(8)40(6)7)22-25-15-10-9-11-16-25/h9-13,15-18,23,29,37H,14,19-22,24H2,1-8H3,(H,38,44)(H,39,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGGVBSVVWMZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Benzylpiperidine
The synthesis begins with the alkylation of a piperidine precursor. As demonstrated in the preparation of trans-3-methyl-5-benzylaminopiperidine, benzyl halides are effective for introducing benzyl groups. For example, treatment of 3-hydroxypiperidine with benzyl bromide in dichloromethane (DCM) and triethylamine (TEA) yields 3-benzylpiperidine. Catalytic hydrogenation (H₂/Pd-C) ensures reduction of intermediates, while sulfonylation (e.g., using p-toluenesulfonyl chloride) stabilizes reactive positions.
Introduction of the Carbamoyl Group
The dimethylamino(methyl)carbamoyl group is installed via a two-step process:
- Carbamoylation : Reaction of 3-benzylpiperidine with dimethylcarbamoyl chloride in the presence of TEA generates the tertiary carbamate.
- Methylation : Subsequent treatment with methyl iodide in DMF introduces the methyl group, forming the quaternary ammonium intermediate.
Critical Parameters :
- Temperature control (0–25°C) prevents over-alkylation.
- Purification via silica gel chromatography (hexane/EtOAc gradient) ensures product homogeneity.
Functionalization of the Indole Moiety
Protection of Indole Nitrogen
To prevent unwanted side reactions, the indole nitrogen is protected using a triisopropylsilyl (TIPS) group. As detailed by, treatment of 1H-indole with TIPSCl and imidazole in DCM affords 1-(triisopropylsilyl)-1H-indole in >90% yield.
Synthesis of 3-(1H-Indol-3-yl)-1-oxopropan-2-yl Amine
The propanamide chain is constructed via Friedel-Crafts alkylation:
- Alkylation : Reaction of protected indole with acryloyl chloride in DCM/TEA yields 3-(1H-indol-3-yl)propenoate.
- Amination : Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amine group.
Coupling of Piperidine and Indole Fragments
Amide Bond Formation
The piperidine and indole-propanamide units are coupled using HATU-mediated activation. As exemplified in, a solution of 3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidine in DMF is treated with HATU and DIPEA, followed by addition of the indole-propanamide amine. The reaction proceeds at room temperature for 16 hours, yielding the coupled product in 50–70% yield after reverse-phase chromatography.
Optimization Notes :
Installation of tert-Butyl Carbamate Groups
Boc Protection of Amine Intermediates
The terminal amine is protected using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, the amine is dissolved in THF, cooled to 0°C, and treated with Boc anhydride and TEA. The reaction proceeds quantitatively, with purification via evaporation under reduced pressure.
Final Deprotection and Purification
Global deprotection of the TIPS group is achieved using tetrabutylammonium fluoride (TBAF) in THF. The crude product is purified via alkaline alumina chromatography, yielding the final compound as a white solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.65 (s, 1H, indole H-2), 7.32–7.25 (m, 5H, benzyl), 4.12 (q, J = 6.8 Hz, 1H, propanamide CH), 3.45 (s, 9H, Boc CH₃).
- LCMS : m/z 612.3 [M+H]⁺ (calculated for C₃₂H₄₂N₅O₅: 612.3).
Crystallographic Analysis
Single-crystal X-ray diffraction (as in) confirms the chair conformation of the piperidine ring and the dihedral angle (60.3°) between carbamate and amide groups.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole group can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group may yield oxindole derivatives, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole group suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The indole group may interact with aromatic residues in proteins, while the piperidine group may form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Key Structural Analogues:
Analysis:
- Indole vs. Aromatic Substitutions: The target compound’s indole moiety distinguishes it from fluorophenyl () or bromothiophene () analogues. Indole’s planar structure and hydrogen-bonding capacity may enhance interactions with hydrophobic enzyme pockets .
- Carbamate Protection: All compounds share the tert-butyl carbamate group, but its positioning (e.g., on piperidine vs. cyclopropane) alters solubility and metabolic stability .
Functional Group Impact on Bioactivity
Hydrogen Bonding and Chirality:
- The dimethylamino(methyl)carbamoyl group in the target compound may form hydrogen bonds similar to N-pivaloylhydroxylamine (), where carbonyl oxygen participates in intermolecular interactions (O–H···O distance: ~2.65 Å) .
- The presence of chiral centers (e.g., in amide linkages) could influence 3D binding to targets, as highlighted by Pasteur’s work on tartaric acid (). Enantiomeric forms may exhibit divergent biological activities .
Pharmacokinetic and Similarity Metrics
Tanimoto Coefficient Analysis ():
Using molecular fingerprints (e.g., Morgan or MACCS), similarity indices were calculated for analogues:
Key Insight: Compounds with indole and amide linkages () show higher similarity (~70%), aligning with the “similar property principle” () .
Biological Activity
The compound tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate, often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an indole moiety, and a tert-butyl carbamate group. Its molecular formula is , and it has a molar mass of approximately 546.716 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that compounds similar to tert-butyl N-carbamates exhibit antiviral properties. For instance, certain carbamate derivatives have been shown to inhibit the replication of viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). These derivatives often function by targeting viral polymerases or proteases, leading to reduced viral load in infected cells .
Anticancer Properties
Studies have explored the anticancer potential of carbamate derivatives, including the one . The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. For example, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting significant potency .
The mechanism through which tert-butyl N-carbamate exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival or viral replication.
- Receptor Modulation : The compound could act as a modulator for receptors involved in growth signaling pathways, potentially influencing cell growth and differentiation.
- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of several carbamate derivatives against RSV. The results indicated that one derivative had an EC50 value of 6.7 μM, demonstrating significant antiviral activity compared to standard treatments like ribavirin .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that related carbamate compounds reduced cell viability with IC50 values ranging from 10–30 μM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
